4-(Dimethylamino)benzamide

Vue d'ensemble

Description

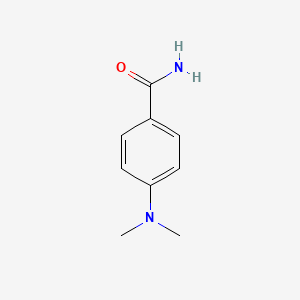

4-(Dimethylamino)benzamide is an organic compound with the molecular formula C₉H₁₂N₂O. It is a derivative of benzamide, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is of interest due to its various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzamide can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)benzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

Starting Materials: 4-(Dimethylamino)benzoic acid and ammonia or an amine.

Dehydrating Agent: Thionyl chloride or phosphorus trichloride.

Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogen-substituted derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Research has indicated that derivatives of 4-(dimethylamino)benzamide, particularly those modified to include aminomethyl groups, exhibit potent antiviral properties against filoviruses such as Ebola and Marburg viruses. A study reported that certain 4-(aminomethyl)benzamide compounds demonstrated effective inhibition of viral entry, with EC values below 10 μM against both viruses in Vero cell assays. These findings suggest that structural optimization of this compound could lead to the development of new therapeutic agents for treating viral infections .

Anticancer Properties

This compound has also been explored for its anticancer potential. Compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain analogues showed significant inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression. For instance, compounds with trifluoromethyl substitutions demonstrated up to 92% inhibition of the epidermal growth factor receptor at low concentrations .

Histone Deacetylase Inhibition

Another significant application of this compound is as a histone deacetylase inhibitor. One derivative, specifically 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, has been identified as a potent inducer of apoptosis in cancer cells through its action on histone deacetylases. This compound shows promise for use in treating cutaneous T-cell lymphoma and Sézary syndrome .

Mechanistic Insights

The biological activities of this compound derivatives can be attributed to their ability to interact with various biological targets due to the presence of both polar and non-polar functional groups. The dimethylamino group enhances solubility and bioavailability, while the benzamide core is vital for binding interactions with target proteins.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The dimethylamino group can enhance the compound’s binding affinity to the target proteins, leading to more effective inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dimethylamino)benzonitrile

- N,N-Dimethyl-p-phenylenediamine

- 4-Amino-N-methylbenzamide

Comparison

4-(Dimethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Activité Biologique

4-(Dimethylamino)benzamide, a compound characterized by its dimethylamino group attached to a benzamide structure, has garnered attention in various fields of biological research, particularly in medicinal chemistry. This article explores its biological activities, focusing on anticancer properties, antiviral effects, and its role as a potential therapeutic agent.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a benzene ring with a dimethylamino group and an amide functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study synthesized various benzamide derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Key Findings:

- Inhibition of RTKs : Compounds derived from this compound demonstrated potent inhibitory activity against several RTKs, including EGFR and HER-2, with inhibition rates reaching up to 92% at concentrations as low as 10 nM .

- Cell Line Efficacy : In vitro tests showed that these compounds effectively reduced cell viability in hematological and solid tumor cell lines .

- Molecular Docking Studies : Docking analyses revealed favorable binding interactions between the synthesized compounds and the active sites of target kinases, suggesting a mechanism for their anticancer activity .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against Hepatitis B virus (HBV). Research indicated that certain benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels.

- Capsid Assembly Inhibition : The compounds were found to promote the formation of empty capsids by interacting specifically with the HBV core protein, thereby inhibiting nucleocapsid assembly without affecting other viral components .

- Lead Optimization : Initial lead compounds were optimized for improved antiviral activity, leading to candidates that showed promise for further mechanistic studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. SAR studies have indicated that modifications to the benzene ring or the amide group can significantly influence the compound's potency and selectivity.

| Modification Type | Effect on Activity |

|---|---|

| Substituents on Benzene Ring | Variations led to differences in RTK inhibition efficiency. |

| Alterations in Amide Group | Changes affected solubility and binding affinity to target proteins. |

Case Studies

-

Case Study on Anticancer Agents :

- A series of compounds based on this compound were tested against various cancer cell lines. The most potent derivatives were identified through a combination of cytotoxicity assays and molecular docking studies, demonstrating the compound's potential as a lead structure for new anticancer therapies .

- Case Study on Antiviral Agents :

Propriétés

IUPAC Name |

4-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZTRKSULSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344381 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6083-47-2 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Dimethylamino)benzamide function as a fluorescent chemosensor for divalent zinc?

A1: this compound can be incorporated into peptide-based chemosensors designed to detect divalent zinc. These sensors are modeled after zinc finger domains. The this compound acts as a fluorescent reporter group, meaning its fluorescence intensity changes upon zinc binding to the peptide. This change occurs because zinc binding alters the conformation of the peptide, impacting the environment surrounding the this compound and thus its fluorescent properties. []

Q2: Does the structure of this compound influence its metal binding capabilities?

A2: Yes, the structure of this compound derivatives significantly impacts their metal binding affinity and fluorescence response. For instance, when incorporated into ionophores, the specific atom of the amide group (nitrogen vs. oxygen) involved in metal chelation dictates the fluorescence response. Calcium, preferentially binding to the nitrogen, causes fluorescence quenching. In contrast, copper(II), interacting with the carbonyl oxygen, enhances short-wavelength emission while quenching the twisted intramolecular charge-transfer (TICT) emission. This difference arises from how each metal ion affects the conjugation and energy levels within the molecule. []

Q3: Beyond zinc, can this compound-based compounds interact with other biological targets?

A3: Yes, research has shown that a derivative of this compound, named NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), acts as a selective antagonist of the Farnesoid X receptor α (FXRα). Instead of the typical agonist-induced coactivator binding, NDB binding to FXRα promotes the formation of a FXRα homodimer. This dimerization, stabilized by interactions with NDB, ultimately leads to the inhibition of FXR/RXR heterodimerization, a key step in FXRα's normal signaling pathway. [, , ]

Q4: Have computational methods been used to study this compound derivatives and their interactions?

A4: Yes, computational chemistry techniques, including molecular dynamics simulations and binding free energy calculations, have been employed to investigate the interaction between NDB and FXRα. These studies revealed that NDB binding enhances FXRα dimerization, and conversely, dimer formation strengthens NDB binding. Computational analysis further pinpointed crucial residues involved in NDB binding and dimer stabilization. This information is valuable for designing novel FXRα modulators. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.